
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide, also known as TSTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TSTCA is a ribonucleoside analog that has been shown to exhibit antiviral, antitumor, and antibacterial activities. In
Mecanismo De Acción
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is not fully understood, but it is believed to involve the inhibition of nucleic acid synthesis. 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is incorporated into the DNA or RNA of the target cell, leading to the disruption of nucleic acid synthesis and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, enzymes involved in nucleic acid synthesis. Physiologically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in lab experiments is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, which requires careful handling and dosage control in lab experiments.
Direcciones Futuras
There are several future directions for 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide research. One direction is to optimize the synthesis method to produce 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with even higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in animal models to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide and its potential therapeutic applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide involves the reaction of 1-(5'-O-acetyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with sulfamic acid in the presence of a catalyst. The resulting product is then deacetylated to obtain 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide. This method has been optimized to produce high yields of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with high purity.
Aplicaciones Científicas De Investigación
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been studied for its potential therapeutic applications in various fields of research. In virology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit potent antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. In oncology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. In microbiology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Propiedades
Número CAS |
123124-29-8 |
|---|---|
Nombre del producto |
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide |
Fórmula molecular |
C8H13N5O6S2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1 |
Clave InChI |
PGHJZJNBFSOFNB-AFCXAGJDSA-N |
SMILES isomérico |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES canónico |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Otros números CAS |
123124-29-8 |
Sinónimos |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide SRTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
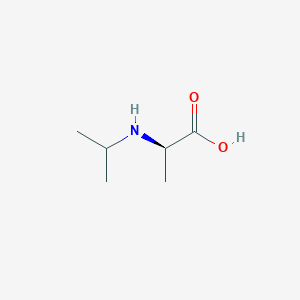
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
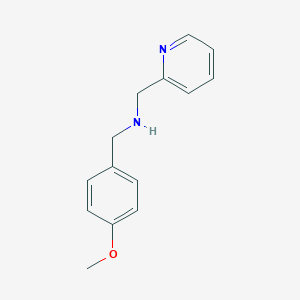
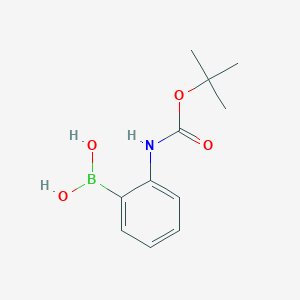
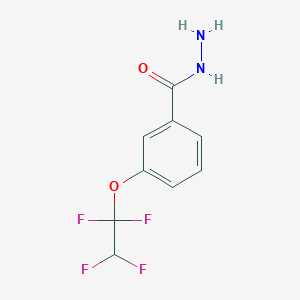
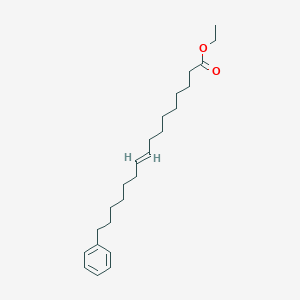
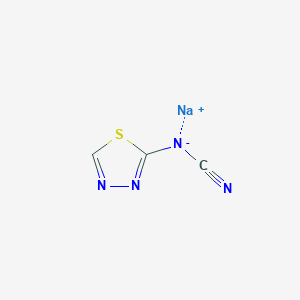
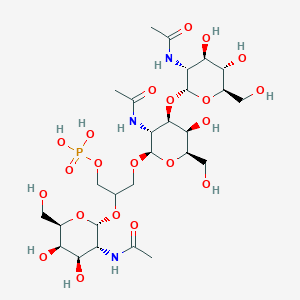
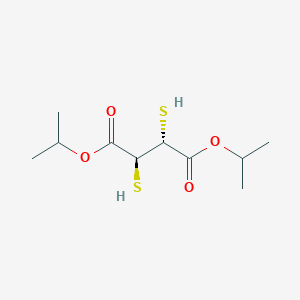
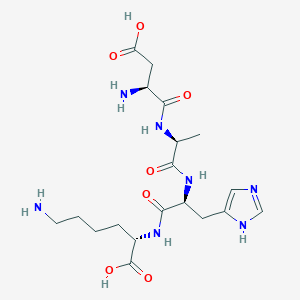
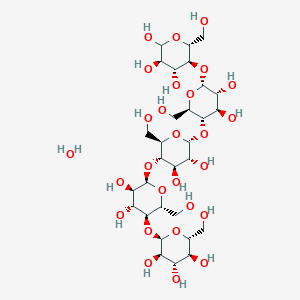
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
